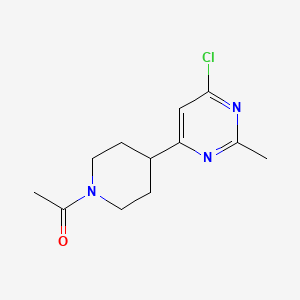

1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one

Beschreibung

1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring attached to a pyrimidine moiety

Eigenschaften

IUPAC Name |

1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-8-14-11(7-12(13)15-8)10-3-5-16(6-4-10)9(2)17/h7,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZGLALTPYZDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 6-Chloro-2-methylpyrimidin-4-yl Intermediate

The pyrimidine ring bearing chloro and methyl substituents is commonly synthesized via cyclization reactions involving amidines and β-dicarbonyl compounds or through halogenation of preformed pyrimidines. Chlorination at the 6-position can be achieved using reagents like phosphorus oxychloride (POCl3) under reflux conditions.

Preparation of the Piperidine Core

The piperidine ring is often introduced as 4-substituted piperidine derivatives. The nitrogen atom of piperidine is typically protected or functionalized to allow selective reactions at the 4-position. Commonly, 4-hydroxymethylpiperidine or 4-aminopiperidine derivatives are used as starting materials.

Coupling of Pyrimidinyl and Piperidine Units

The key coupling step involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions to attach the 6-chloro-2-methylpyrimidin-4-yl group to the piperidine nitrogen or carbon at the 4-position. For example, Buchwald-Hartwig amination or Suzuki coupling can be employed depending on the functional groups present.

Acetylation of Piperidine Nitrogen

The final step involves acetylation of the piperidine nitrogen to form the ethan-1-one moiety. This is typically carried out by treating the piperidine intermediate with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine under controlled temperature conditions.

Representative Synthetic Procedure

A representative synthetic route adapted from patent literature and research articles is summarized below:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-Methylpyrimidine precursor + POCl3, reflux | Chlorination at 6-position to form 6-chloro-2-methylpyrimidin-4-yl chloride | 70-80 |

| 2 | 4-Aminopiperidine + base | Protection or activation of piperidine nitrogen | 85-90 |

| 3 | Coupling agent (e.g., Pd catalyst), base, solvent | Coupling of pyrimidinyl chloride with piperidine derivative | 60-75 |

| 4 | Acetyl chloride, triethylamine, solvent | Acetylation of piperidine nitrogen | 80-90 |

Analytical and Purification Methods

- Monitoring : Reactions are monitored by HPLC and LC-MS to verify conversion and purity.

- Purification : Column chromatography on silica gel or recrystallization is used to isolate the pure compound.

- Characterization : 1H NMR, 13C NMR, and mass spectrometry confirm structure and purity.

Research Findings and Optimization Notes

- The coupling step efficiency depends on the catalyst and reaction conditions; palladium catalysts with appropriate ligands improve yields.

- Acetylation is best performed under mild conditions to avoid side reactions.

- The use of protecting groups on piperidine nitrogen facilitates selective functionalization.

- Alternative synthetic routes explore direct amination or reductive amination strategies to streamline synthesis.

- Scale-up considerations include solvent choice and reaction temperature control to maximize yield and purity.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Chlorination reagent | POCl3 | Efficient for 6-position substitution |

| Coupling catalyst | Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands | Enhances coupling yield |

| Base for coupling | K2CO3 or NaH | Facilitates nucleophilic substitution |

| Acetylation reagent | Acetyl chloride or acetic anhydride | Mild conditions preferred |

| Solvent | Dichloromethane, THF, or DMF | Depends on step and solubility |

| Temperature | 25-90°C | Controlled heating for coupling and acetylation |

| Purification | Silica gel chromatography | Ensures high purity |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or piperidine rings.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry As a building block in the synthesis of more complex molecules.

- Biology Investigation of potential biological activity, including antimicrobial and anticancer properties.

- Medicine Exploration as a potential therapeutic agent due to its unique structural features.

- Industry Utilization in the development of new materials and chemical processes.

Chemical Reactions

1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one can undergo oxidation, reduction, and substitution reactions.

- Oxidation The compound can be oxidized to introduce additional functional groups or modify existing ones, using oxidizing agents such as potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can alter the oxidation state of the compound, potentially modifying its activity, using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or piperidine rings, using halogenating or alkylating agents.

The products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Wirkmechanismus

The mechanism by which 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone

- 2-chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one

Comparison: 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both a pyrimidine and piperidine ring. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Biologische Aktivität

1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one is a synthetic organic compound notable for its unique structural features, including a piperidine ring and a pyrimidine moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound has a molecular formula of and a molecular weight of approximately 295.81 g/mol. Its structure allows for various chemical reactions, making it a versatile building block in medicinal chemistry.

The biological activity of 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in observed therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The IC50 value for inhibition of PARP activity was found to be approximately 18 µM . This suggests that the compound may serve as a lead structure for developing new PARP inhibitors in cancer therapy.

Table 2: Anticancer Activity Against PARP

| Compound | IC50 (µM) |

|---|---|

| 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one | 18 |

| Olaparib | 57.3 |

Case Studies

A study conducted on various derivatives of piperidine highlighted the importance of structural modifications on biological activity. The presence of halogen substituents significantly enhanced antibacterial properties, indicating that similar modifications on the pyrimidine or piperidine rings of the target compound could yield even more potent derivatives .

Another investigation focused on the effects of this compound on cancer cell lines revealed that it not only inhibited cell viability but also induced apoptosis through increased activation of caspases . This highlights its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 1-(4-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one?

The compound can be synthesized via acylation of piperidine intermediates. For example, 1-acetyl-4-piperidinecarbonyl chloride reacts with halogenated aromatic substrates in the presence of Lewis acids (e.g., AlCl₃) to form the acetylpiperidine scaffold . A similar approach involves coupling 6-chloro-2-methylpyrimidin-4-yl derivatives with piperidine-1-ethyl ketone intermediates under reflux conditions, followed by purification via column chromatography .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Characterization typically employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperidine ring conformation.

- High-Resolution Mass Spectrometry (HRMS) to validate molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values within 0.1 ppm error) .

- X-ray crystallography for unambiguous stereochemical assignment, as demonstrated for related piperidine derivatives .

Q. What solvent systems are optimal for purification?

Dichloromethane (DCM) or methanol/water mixtures are commonly used for recrystallization. For example, refluxing in a 1:1 methanol/water mixture followed by NaHCO₃ washing and MgSO₄ drying ensures high purity .

Advanced Research Questions

Q. How do structural modifications to the pyrimidine ring influence biological activity?

Substitutions at the 6-chloro and 2-methyl positions modulate target affinity. For instance:

- 6-Chloro enhances electrophilic reactivity, critical for covalent binding in enzyme inhibition.

- 2-Methyl improves metabolic stability by sterically hindering oxidative degradation . Comparative studies using analogs with trifluoromethyl or phenyl groups reveal reduced fungicidal activity when bulkier substituents are introduced, suggesting steric limitations .

Q. What in vitro assays are suitable for evaluating target engagement?

- GPCR binding assays : For compounds targeting receptors like GPR119 (linked to insulin secretion), radioligand displacement assays using [³H]-labeled agonists are effective .

- Enzymatic inhibition studies : Fluorescence-based assays (e.g., NADPH depletion for cytochrome P450 isoforms) quantify inhibitory potency .

- Cell viability assays (MTT/XTT) assess cytotoxicity in HEK293 or HepG2 cell lines .

Q. How can contradictory data in biological evaluations be resolved?

Discrepancies often arise from assay conditions. For example:

- pH sensitivity : Thiazole-containing derivatives show reduced activity at pH < 6 due to protonation of the piperidine nitrogen .

- Metabolic interference : Liver microsome pre-incubation may reveal rapid degradation of acetylated intermediates, necessitating prodrug strategies . Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) is recommended .

Q. What computational tools predict the pharmacokinetic profile of this compound?

- ADMET prediction : SwissADME or QikProp estimate logP (~2.5), CNS permeability (< -2), and CYP450 inhibition risk.

- Molecular docking : AutoDock Vina models interactions with targets like fungal CYP51 (binding energy ≤ -8 kcal/mol correlates with fungicidal activity) .

- MD simulations : GROMACS assesses piperidine ring flexibility and solvent accessibility of the chloro-pyrimidine moiety .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

- Optimize stoichiometry : A 1.2:1 molar ratio of acyl chloride to pyrimidine derivative minimizes side reactions .

- Catalyst screening : p-Toluenesulfonic acid (p-TsOH) improves reaction efficiency in one-pot syntheses .

- Temperature control : Maintaining reflux at 80–90°C prevents thermal decomposition of the acetyl group .

Q. What strategies enhance aqueous solubility for in vivo studies?

- Salt formation : Dihydrochloride salts (common for piperidine derivatives) improve solubility by >50% in PBS .

- Co-solvents : 10% DMSO/water mixtures balance solubility and biocompatibility .

- Nanoformulation : Liposomal encapsulation (e.g., using phosphatidylcholine) increases bioavailability in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.